3-{5-[(1,3-Diphenylpyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}thiolane-1,1-dione
Description
Properties
IUPAC Name |
(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S3/c27-22-20(31-23(30)26(22)19-11-12-32(28,29)15-19)13-17-14-25(18-9-5-2-6-10-18)24-21(17)16-7-3-1-4-8-16/h1-10,13-14,19H,11-12,15H2/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXPYMYTXNKEIY-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(1,3-Diphenylpyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}thiolane-1,1-dione typically involves multiple steps. One common method includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with thiazolidine-2,4-dione in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{5-[(1,3-Diphenylpyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-{5-[(1,3-Diphenylpyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}thiolane-1,1-dione has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential cytotoxic effects on cancer cell lines.
Medicine: Explored as a potential therapeutic agent for cancer treatment.
Mechanism of Action
The mechanism of action of 3-{5-[(1,3-Diphenylpyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}thiolane-1,1-dione involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to interfere with cellular processes such as DNA replication and repair, ultimately inducing apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of key enzymes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Thiazolidinone Derivatives
Compound 3a: 5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-4-thioxo-2-thiazolidinone (from )
- Structure: Shares the diphenylpyrazole and thiazolidinone-thioxo core but lacks the thiolane-dione moiety.
- Synthesis: Reflux of 3-aryl-1-phenylpyrazole-4-carbaldehydes with 4-thioxo-2-thiazolidinone in glacial acetic acid.
Compound 7 : [(5Z)-{5-[1-(5-Butylpyrazin-2-yl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidine-3-yl}]acetic acid (from )
- Structure : Replaces the pyrazole with a pyrazinyl group and adds an acetic acid chain.
- Key Data : Yield 77%, m.p. 213–215°C, HPLC purity 99.03%, UV λmax 388 nm, IR C=O (1706 cm⁻¹) .
Heterocyclic Substituent Variations
Pyrrolidine-dione Analogs (from ):
- Structure: 3-(1-Aryl-pyrrolidine-2,5-dione)-2-thioxo-4-thiazolidinones.
- Synthesis: Condensation of arylidene-thiazolidinones with pyrrolidine-dione derivatives.
- Significance : The pyrrolidine-dione introduces a six-membered ring, contrasting with the thiolane-dione’s five-membered ring, affecting steric and electronic profiles .
Sulfonic Acid Derivatives (from ):
- Structure : 2-((5Z)-5-{[3-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid.
- Key Feature : A sulfonic acid group enhances hydrophilicity, unlike the hydrophobic thiolane-dione in the target compound .
Biological Activity
The compound 3-{5-[(1,3-Diphenylpyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}thiolane-1,1-dione , belonging to the thiazolidinone class, exhibits a complex structure that suggests potential biological activities. This article reviews its biological activity based on available research findings, including structure-activity relationships (SAR), mechanisms of action, and therapeutic implications.
Chemical Structure
The compound features several significant structural components:
- Thiazolidinone Ring : This core structure is associated with various pharmacological properties.
- Pyrazole Moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer effects.
- Thioxo Group : Contributes to the reactivity and potential interactions within biological systems.
Antioxidant Activity
Research indicates that compounds similar to this thiazolidinone derivative possess antioxidant properties. The presence of the thioxo group may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress in cellular models.
Aldose Reductase Inhibition
One of the notable activities of related compounds is the inhibition of aldose reductase (ALR2), an enzyme implicated in diabetic complications. Studies have shown that derivatives of thiazolidinones can exhibit submicromolar IC50 values against ALR2, suggesting that this compound may also possess similar inhibitory effects .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Epalrestat | ~10 | Competitive inhibition |
| Thiazolidinone Derivative | <0.5 | Mixed-type inhibition |
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been documented through various studies. These compounds often induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, molecular docking studies have identified critical interactions with proteins that regulate apoptosis .
Antimicrobial Properties
Similar thiazolidinone compounds have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.
Study on Aldose Reductase Inhibition
In a comparative study involving several thiazolidinone derivatives, one compound was identified as significantly more potent than epalrestat in inhibiting ALR2. This study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions within the enzyme's active site .
Cytotoxicity Assessment
A cytotoxicity assessment was performed on HepG2 liver cancer cell lines using varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent. Further investigations into the mechanism revealed that the compound induces apoptosis through mitochondrial pathways .
Structure-Activity Relationships (SAR)
The biological activity of thiazolidinone derivatives is closely linked to their structural features. Key findings include:
- Substituents on the Pyrazole Ring : Alterations in this region can enhance or diminish biological activity.
- Thioxo vs. Oxo Groups : The presence of a thioxo group often correlates with increased reactivity and biological efficacy compared to oxo counterparts.
Q & A
Q. What are the common synthetic routes for preparing this thiazolidinone-pyrazole hybrid compound?
The compound is synthesized via multi-step reactions, typically involving:
- Condensation : Reaction of thioamides with aldehydes to form the thiazolidinone core .
- Knoevenagel adduct formation : Introduction of the pyrazole-methylene group using substituted pyrazole aldehydes under reflux conditions (ethanol or DMF as solvents, 60–80°C) .
- Purification : Recrystallization or column chromatography to isolate the product, with yields optimized by controlling stoichiometry and reaction time . Key reagents include hydrazines, substituted benzaldehydes, and thiourea derivatives. NMR and HPLC are used for structural validation .
Q. How is the compound characterized to confirm its structure and purity?
Standard analytical methods include:
- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry (e.g., Z-configuration of the methylene group) .
- HPLC : Purity assessment (>95% purity threshold for biological assays) .
- Mass spectrometry : High-resolution MS to confirm molecular weight .
Q. What biological activities are associated with this compound?
Thiazolidinone-pyrazole hybrids exhibit:
- Anticancer activity : Inhibition of cancer cell proliferation (e.g., MCF-7, HeLa) via apoptosis induction .
- Anti-inflammatory effects : COX-2 enzyme inhibition in vitro .
- Antimicrobial properties : Broad-spectrum activity against Gram-positive bacteria .
Advanced Research Questions
Q. How can reaction yields be improved during the condensation step?
Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (20–30 minutes vs. 6–8 hours) and improves yields by 15–20% .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to ethanol .
- Catalyst screening : Acidic (e.g., p-TsOH) or basic (e.g., piperidine) catalysts can accelerate imine formation .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
Methodology for SAR studies :
- Substituent libraries : Synthesize analogs with varying aryl (e.g., nitrophenyl vs. methoxyphenyl) or alkyl (e.g., allyl vs. benzyl) groups .
- Bioactivity assays : Compare IC values across analogs in enzyme inhibition (e.g., COX-2) or cell viability assays .
- Computational modeling : Docking studies to predict binding affinities to target proteins (e.g., EGFR kinase) .
Q. How can conflicting data on anticancer efficacy across studies be resolved?
Contradictions may arise from:
- Cell line variability : Test the compound against diverse panels (e.g., NCI-60) to identify lineage-specific effects .
- Assay conditions : Standardize protocols for incubation time, serum concentration, and cytotoxicity endpoints (e.g., MTT vs. ATP assays) .
- Metabolic stability : Evaluate compound degradation in cell culture media using LC-MS .
Q. What strategies mitigate by-product formation during the Knoevenagel step?
- Temperature control : Maintain reflux at 70–80°C to minimize side reactions like retro-aldol condensation .
- In situ monitoring : Use TLC or inline HPLC to track reaction progress and terminate at optimal conversion .
- Protecting groups : Temporarily block reactive sites (e.g., thiol groups) to prevent undesired cyclization .
Q. How does pH influence the compound’s stability and reactivity?
- Stability studies : Incubate the compound at pH 2–10 and monitor degradation via UV-Vis or NMR. Thioxo and ester groups are prone to hydrolysis under alkaline conditions .
- Reactivity modulation : Lower pH (<5) stabilizes the thiazolidinone ring during functionalization reactions .
Q. What computational tools are used to predict its pharmacokinetic properties?
- ADMET prediction : Software like SwissADME estimates logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability .
- Molecular dynamics simulations : Assess binding mode stability with targets (e.g., tubulin) over nanosecond timescales .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
